molecular formula C12H11F3O2 B13222104 ethyl (2E)-3-trifluoromethyl-3-phenylprop-2-enoate

ethyl (2E)-3-trifluoromethyl-3-phenylprop-2-enoate

Cat. No.: B13222104
M. Wt: 244.21 g/mol
InChI Key: SNOHGJYJJUSAKS-CSKARUKUSA-N
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Description

Ethyl (2E)-3-trifluoromethyl-3-phenylprop-2-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-3-trifluoromethyl-3-phenylprop-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . Another method involves the use of acid chlorides or anhydrides with ethanol in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to optimize yield and efficiency. The use of photocatalytic strategies has also been explored, where light irradiation facilitates the esterification process . This method is advantageous due to its mild reaction conditions and reduced energy consumption.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-trifluoromethyl-3-phenylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium ethoxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (2E)-3-trifluoromethyl-3-phenylprop-2-enoate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which ethyl (2E)-3-trifluoromethyl-3-phenylprop-2-enoate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2E)-3-trifluoromethyl-3-phenylprop-2-enoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it more versatile in various applications compared to simpler esters .

Properties

Molecular Formula

C12H11F3O2

Molecular Weight

244.21 g/mol

IUPAC Name

ethyl (E)-4,4,4-trifluoro-3-phenylbut-2-enoate

InChI

InChI=1S/C12H11F3O2/c1-2-17-11(16)8-10(12(13,14)15)9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8+

InChI Key

SNOHGJYJJUSAKS-CSKARUKUSA-N

Isomeric SMILES

CCOC(=O)/C=C(\C1=CC=CC=C1)/C(F)(F)F

Canonical SMILES

CCOC(=O)C=C(C1=CC=CC=C1)C(F)(F)F

Origin of Product

United States

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